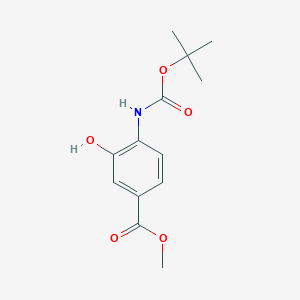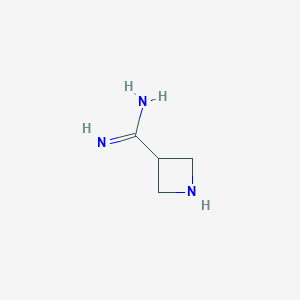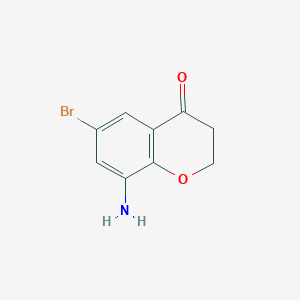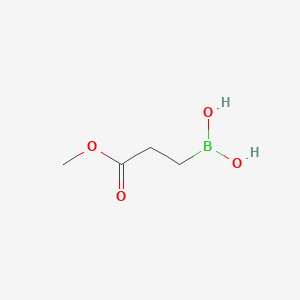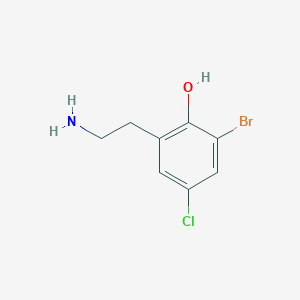
2-(2-Aminoethyl)-6-bromo-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol typically involves the substitution reactions of phenol derivatives. One common method is the bromination and chlorination of phenol followed by the introduction of the aminoethyl group. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by the introduction of the aminoethyl group using suitable amination reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.
4-(2-Aminoethyl)benzenesulfonamide: Used in synthetic organic chemistry and as a building block for other compounds.
Triethylenetetramine: Utilized in epoxy curing and as a treatment for copper toxicity.
Uniqueness
2-(2-Aminoethyl)-6-bromo-4-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9BrClNO |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C8H9BrClNO/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,12H,1-2,11H2 |
Clave InChI |
IPKZMNRMAPIZAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CCN)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


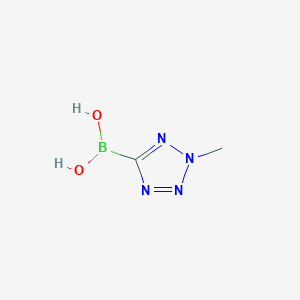
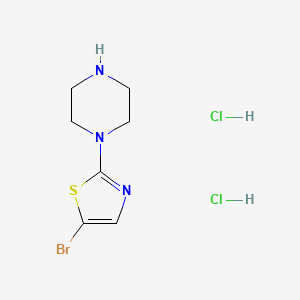
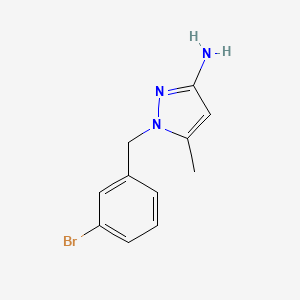

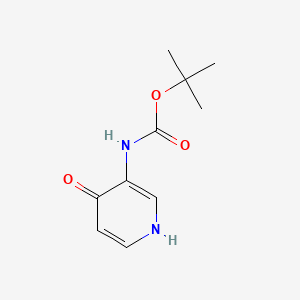


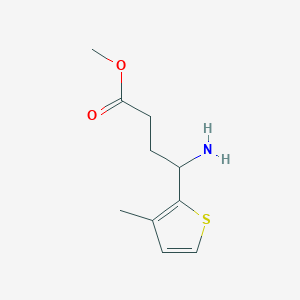
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
